3-(4-(Phosphonooxy)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Phosphonooxy)phenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound features a benzene ring conjugated to a propanoic acid, with a phosphonooxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Phosphonooxy)phenyl)propanoic acid typically involves the phosphorylation of 3-(4-hydroxyphenyl)propanoic acid. The reaction is carried out using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Phosphonooxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-(4-(Phosphonooxy)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular signaling pathways, particularly those involving phosphorylation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in cancer treatment due to its ability to modulate signaling pathways.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-(Phosphonooxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as tyrosine kinases. The compound can modulate phosphorylation and dephosphorylation processes, which are crucial for cellular signal transduction. This modulation can affect cell growth, differentiation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Phosphonotyrosine: An amino acid derivative involved in cellular signaling.
3-(4-(Aminosulfonyl)phenyl)propanoic acid: Another phenylpropanoic acid with different functional groups.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: A compound with a similar core structure but different substituents.
Uniqueness
3-(4-(Phosphonooxy)phenyl)propanoic acid is unique due to its phosphonooxy group, which imparts distinct chemical properties and biological activities. This functional group allows the compound to participate in phosphorylation reactions, making it valuable in studies related to cellular signaling and potential therapeutic applications.
Properties
Molecular Formula |
C9H11O6P |
---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
3-(4-phosphonooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11O6P/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14/h1-2,4-5H,3,6H2,(H,10,11)(H2,12,13,14) |
InChI Key |
XCCYTGGFWILXCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.